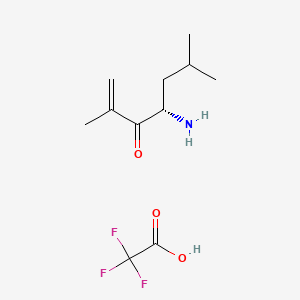

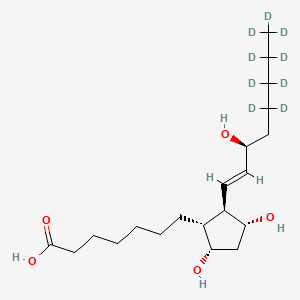

(S)-4-amino-2,6-dimethylhept-1-en-3-one 2,2,2-trifluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Trifluoroacetates are organic compounds that contain a trifluoroacetyl group (CF3COO-). They are often used in organic synthesis due to their reactivity .

Synthesis Analysis

Trifluoroacetates can be synthesized by reacting the corresponding alcohol with trifluoroacetic anhydride .Molecular Structure Analysis

The trifluoroacetyl group in trifluoroacetates has a planar molecular structure. The carbon in this group is sp2 hybridized, resulting in a trigonal planar geometry around this atom .Chemical Reactions Analysis

Trifluoroacetates are often used in nucleophilic acyl substitution reactions . They can also be used in the synthesis of various organic compounds .Physical And Chemical Properties Analysis

Trifluoroacetates are generally soluble in organic solvents . They have a high reactivity due to the electron-withdrawing nature of the trifluoroacetyl group .Applications De Recherche Scientifique

Equilibria and Kinetics Studies

The compound has been involved in studies related to equilibria and kinetics of reactions in acidic media. For instance, similar compounds undergo hydration, cyclisation, and dehydration processes, which are critical in understanding reaction mechanisms and thermodynamic properties (Cabani & Ceccanti, 1966).

Trifluoroacetylation Reactions

Trifluoroacetylation reactions, particularly involving pyrroles and anilines, demonstrate the compound's utility in synthesizing new chemical entities. These reactions highlight its role in introducing trifluoroacetyl groups to various substrates, contributing to the development of novel compounds with potential applications in various fields (Imuro & Hanafusa, 1976).

Asymmetric Organocatalysis

The compound participates in asymmetric organocatalysis, such as 4 + 3 cycloaddition reactions, leading to the formation of enantiomerically enriched products. This application is significant in the field of asymmetric synthesis, where the creation of chiral molecules is crucial (Harmata et al., 2003).

Structural Studies and Molecular Interactions

Studies on the structure and molecular interactions, including hydrogen bonding and pi-stacking, have utilized the compound to understand the complexities of molecular architecture and its implications on chemical reactivity and stability. These studies are essential for designing molecules with desired properties and functions (Feazell, Carson, & Klausmeyer, 2006).

Safety And Hazards

Propriétés

IUPAC Name |

(4S)-4-amino-2,6-dimethylhept-1-en-3-one;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.C2HF3O2/c1-6(2)5-8(10)9(11)7(3)4;3-2(4,5)1(6)7/h6,8H,3,5,10H2,1-2,4H3;(H,6,7)/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRERPDGQQWNGFC-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)C(=C)C)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)C(=C)C)N.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-amino-2,6-dimethylhept-1-en-3-one 2,2,2-trifluoroacetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl (E,2S,6R,8S)-8-[tert-butyl(dimethyl)silyl]oxy-2,4,6-trimethylnon-4-enoate](/img/structure/B570229.png)